Aluminium dihydrogen phosphate

Descripción general

Descripción

Aluminium dihydrogen phosphate is an inorganic compound with the chemical formula Al(H₂PO₄)₃. It is a white crystalline powder that is soluble in water and ethanol but insoluble in acetone. This compound is known for its high-temperature resistance, strong chemical bonding, and excellent insulation properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminium dihydrogen phosphate can be synthesized through a neutralization method. This involves adding 85% phosphoric acid to a jacketed enamel reaction kettle, followed by the addition of water while stirring. The mixture is then heated to about 110°C, and 96% aluminium hydroxide is slowly added. The temperature is maintained above 100°C for one hour to produce the liquid form of this compound. For the powder form, the product is further concentrated and spray-dried .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The liquid product is often used directly, while the powder form is obtained through additional drying and concentration steps .

Análisis De Reacciones Químicas

Types of Reactions: Aluminium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminium phosphate.

Reduction: It can be reduced under specific conditions to yield different aluminium phosphates.

Substitution: It can participate in substitution reactions where the dihydrogen phosphate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.

Substitution: Involves reagents like alkali metals or other phosphates.

Major Products:

Oxidation: Aluminium phosphate (AlPO₄).

Reduction: Various aluminium phosphates depending on the reducing conditions.

Substitution: Different substituted aluminium phosphates

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : Al(H₂PO₄)₃

- Molecular Weight : 317.94 g/mol

- Appearance : White solid or colorless liquid

- Solubility : Soluble in water and ethanol; insoluble in acetone

- Thermal Stability : Can withstand temperatures up to 1700°C

ADP is notable for its thermosetting properties, which allow it to form strong, heat-resistant materials when combined with other compounds like alumina or aluminum hydroxide. This unique characteristic makes it particularly useful in high-temperature applications.

Key Applications

-

Refractory Materials

- ADP is extensively used in the production of refractory materials due to its ability to withstand high temperatures. It is a critical component in:

- Flame Retardants

- Cement and Concrete Additives

- Electrical Insulation

- Catalysis

- Coatings and Adhesives

Case Study 1: Refractory Linings

A study conducted on the use of ADP in refractory linings demonstrated that materials containing ADP exhibited superior thermal shock resistance compared to traditional refractory materials. The findings indicated that the incorporation of ADP improved the longevity of furnace linings under extreme conditions.

Case Study 2: Flame Retardant Performance

In a comparative analysis of flame retardant coatings, ADP-based formulations were shown to significantly outperform conventional flame retardants in terms of char formation and heat resistance. This study highlighted the potential for ADP to be used in fireproofing applications across various industries.

Mecanismo De Acción

The mechanism of action of aluminium dihydrogen phosphate involves its ability to form strong chemical bonds with other materials. This is due to the presence of dihydrogen phosphate groups that can interact with various substrates. The compound acts as a binder, providing structural integrity and resistance to high temperatures and chemical erosion. In hybrid coatings, it enhances the corrosion resistance and mechanical properties of the coatings by forming a stable matrix with other components .

Comparación Con Compuestos Similares

Aluminium phosphate (AlPO₄): Similar in composition but lacks the dihydrogen phosphate groups.

Sodium aluminium phosphate (NaH₁₄Al₃(PO₄)₈·4H₂O): Contains sodium and has different properties and applications.

Vanadium phosphates (VOxPO₄): Used as catalysts and have different chemical properties.

Uniqueness: Aluminium dihydrogen phosphate is unique due to its high-temperature resistance, strong chemical bonding, and versatility in various applications. Its ability to form stable hybrid coatings and act as a binder in high-temperature materials sets it apart from other similar compounds .

Actividad Biológica

Aluminium dihydrogen phosphate (ADP), chemically represented as Al(H₂PO₄)₃, has garnered attention in various fields, including immunology and materials science, due to its unique biological activities and properties. This article explores the biological activity of ADP, focusing on its mechanisms of action, applications as an adjuvant in vaccines, and its interactions with biological systems.

Overview of this compound

ADP is a white crystalline solid that is soluble in water and exhibits acidic properties. It is primarily used in the pharmaceutical and biomedical industries as an adjuvant to enhance the immune response to vaccines. Its ability to form stable complexes with antigens makes it an effective agent in immunization strategies.

The biological activity of ADP can be attributed to several mechanisms:

- Immune Stimulation : ADP enhances the immune response by acting as an adjuvant. It facilitates the uptake and presentation of antigens by antigen-presenting cells (APCs), thus promoting T-cell activation and antibody production.

- Depot Effect : ADP can create a localized depot for antigens, allowing for sustained release and prolonged immune stimulation. This is crucial for achieving long-lasting immunity.

- Phagocytosis : The interaction between ADP and APCs promotes phagocytosis, where immune cells engulf and process the antigen-adjuvant complex.

- Cytokine Production : ADP stimulates the production of pro-inflammatory cytokines through various signaling pathways, including the NLRP3 inflammasome pathway, which plays a significant role in innate immunity .

Research Findings

Recent studies have highlighted the efficacy of ADP in vaccine formulations:

- DNA Vaccines : Research comparing ADP with aluminum hydroxide (AH) showed that ADP significantly improved the efficacy of DNA vaccines against botulinum toxin by enhancing humoral immune responses . In contrast, AH was found to reduce the protective efficacy of these vaccines.

- Adsorption Properties : Studies indicate that ADP exhibits superior antigen adsorption properties compared to other aluminum-based adjuvants under specific pH conditions. Optimal adsorption occurs at pH levels below 6, where electrostatic interactions between positively charged antigens and negatively charged ADP facilitate binding .

Case Study 1: Vaccine Efficacy

A study conducted by Jones et al. evaluated the performance of DNA vaccines against botulinum toxin using different aluminum-based adjuvants. The findings revealed that formulations containing ADP led to higher antibody titers and improved protection compared to those using AH. This underscores the potential of ADP as a more effective adjuvant in certain vaccine contexts .

Case Study 2: Corrosion Resistance Applications

While primarily focused on biological activity, it is worth noting that ADP has also been investigated for its material properties. A study demonstrated that hybrid formulations of ADP with polytetrafluoroethylene (PTFE) improved corrosion resistance in coatings applied to stainless steel. This research highlights the versatility of ADP beyond immunological applications .

Data Table: Comparative Efficacy of Adjuvants

| Adjuvant Type | Antigen Type | Immune Response Improvement | Key Findings |

|---|---|---|---|

| This compound | Botulinum Toxin DNA Vaccine | Significant increase in antibody titers | Enhanced humoral response; superior antigen adsorption |

| Aluminium Hydroxide | Botulinum Toxin DNA Vaccine | Decreased efficacy | Reduced antibody response; less effective than ADP |

Propiedades

Número CAS |

13530-50-2 |

|---|---|

Fórmula molecular |

AlH3O4P |

Peso molecular |

124.977 g/mol |

Nombre IUPAC |

aluminum;dihydrogen phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

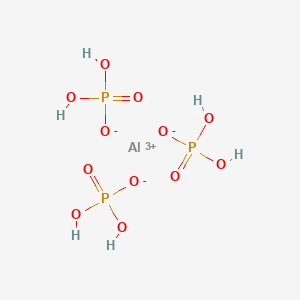

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3] |

SMILES canónico |

OP(=O)(O)O.[Al] |

Key on ui other cas no. |

13530-50-2 |

Descripción física |

DryPowder; Liquid; WetSolid |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Aluminium dihydrogen phosphate?

A1: this compound has the molecular formula Al(H2PO4)3 and a molecular weight of 317.99 g/mol.

Q2: How does this compound interact with quartz at high temperatures?

A2: Studies using thermal-balance and differential-scanning calorimetry reveal a chemical interaction between this compound and quartz. This interaction leads to the formation of an unusual phosphate species characterized as Al(HP2O7)·2.5H2O. []

Q3: What crystal habits of this compound are observed in composites with silica, and what factors influence their formation?

A3: In this compound-silica composites, two crystal habits of the C-form of this compound are found: needle-shaped and a less prevalent form. The needle-shaped crystals are linked to stronger binding properties within the composite. Excess H2PO4- ions and viscous solutions favor the formation of these needle-shaped crystals. []

Q4: How does this compound function as a binder in high-alumina refractory mixes?

A4: this compound acts as a binder by promoting in-situ mullite formation at high temperatures. This results in improved high-temperature strength and slight volume expansion compared to mixes using sodium silicate, which forms a liquid phase leading to shrinkage and lower strength. []

Q5: What are the advantages of using this compound as a binder in cordierite-mullite kiln furniture?

A5: When used as a binder in cordierite-mullite kiln furniture, this compound, particularly when combined with reclaimed pulp, enhances the material's fracture toughness and thermal shock resistance. This is attributed to its role in promoting the formation of a desirable microstructure. []

Q6: How does this compound contribute to the properties of alumina foam ceramics prepared at low temperatures?

A6: In the production of alumina foam ceramics at low temperatures, this compound serves as a binder, facilitating the formation of a porous structure with controlled porosity and desirable mechanical properties. The linear shrinkage remains minimal, below 1%, while volume density and flexural strength increase with higher solid content. []

Q7: How is this compound employed in the development of chromium-free corrosion-resistant coatings for oriented silicon steel?

A7: this compound, alongside silica sol, water-based resin, sodium tetraborate, and graphene aqueous dispersion, forms the foundation of an environmentally friendly chromium-free insulating coating for oriented silicon steel. The coating exhibits good corrosion resistance, improving with the addition of graphene, while maintaining desired magnetic properties and surface insulation. []

Q8: Can this compound be used to improve the antioxidation properties of graphite carbon blocks used as electrodes?

A8: Research indicates that this compound, combined with water as a binder, enhances the adhesion of boron oxide coatings to graphite carbon block electrodes. This results in improved antioxidation properties, allowing the coated electrodes to withstand high-temperature treatments at 900°C for extended periods. []

Q9: How does this compound contribute to the development of environmentally friendly water-based antirust liquids?

A9: this compound, in combination with antioxidants like sodium molybdate and ZnCl2, forms the basis of environmentally friendly water-based antirust liquids. These formulations offer effective corrosion inhibition with low toxicity. []

Q10: What is the role of this compound in the preparation of water-resistant Aluminium nitride (AlN) powder?

A10: this compound plays a crucial role in creating a protective surface layer on Aluminium nitride (AlN) powder, rendering it water-resistant. This is achieved by dispersing the AlN powder in an this compound solution. This method is applicable to both conventional and nanosized AlN powders, facilitating their processing in aqueous environments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.